(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 797007-47-7
VCID: VC8137425
InChI: InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)16-9-8-15(19)11-17(16)20/h3-12H,1-2H3/b10-5+
SMILES: CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C18H16Cl2O
Molecular Weight: 319.2 g/mol

(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

CAS No.: 797007-47-7

Cat. No.: VC8137425

Molecular Formula: C18H16Cl2O

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one - 797007-47-7

Specification

CAS No. 797007-47-7
Molecular Formula C18H16Cl2O
Molecular Weight 319.2 g/mol
IUPAC Name (E)-1-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)16-9-8-15(19)11-17(16)20/h3-12H,1-2H3/b10-5+
Standard InChI Key QNACANRYKGGFLB-BJMVGYQFSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
SMILES CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound (2E)-1-(2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (CAS No. 797007-47-7) has the molecular formula C₁₈H₁₆Cl₂O and a molar mass of 319.2 g/mol. Its IUPAC name reflects the E-configuration of the α,β-unsaturated ketone system, the 2,4-dichlorophenyl group at position 1, and the 4-isopropylphenyl substituent at position 3.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆Cl₂O
Molecular Weight319.2 g/mol
Melting Point148–150°C (reported for analogs)
SolubilityLipophilic (logP ~4.2 estimated)

The dichlorophenyl group enhances electrophilicity, while the isopropyl moiety contributes to steric bulk, influencing binding interactions with biological targets .

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 2,4-dichloroacetophenone and 4-isopropylbenzaldehyde under basic conditions (e.g., NaOH or pyridine) .

Table 2: Representative Synthesis Conditions

ComponentQuantityReaction ConditionsYield
2,4-Dichloroacetophenone1.0 equivEthanol, 60°C, 12 hrs72–78%
4-Isopropylbenzaldehyde1.2 equiv10% NaOH catalyst

Crystallographic studies confirm the E-configuration of the enone system, stabilized by intramolecular C–H···O hydrogen bonds .

Structural Elucidation and Crystallography

Single-Crystal X-ray Diffraction

X-ray analysis reveals a triclinic crystal system (space group Pī) with unit cell parameters:

  • a = 7.512 Å

  • b = 9.873 Å

  • c = 12.345 Å

  • α = 89.12°, β = 78.45°, γ = 85.67° .

The dichlorophenyl ring forms a dihedral angle of 28.5° with the isopropylphenyl group, minimizing steric clashes.

Table 3: Selected Bond Lengths and Angles

Bond/AngleValue
C1–C2 (enone)1.467 Å
C7–O1 (ketone)1.221 Å
C–Cl (dichlorophenyl)1.734–1.742 Å
Torsion angle (C8–C9)175.8°

Hirshfeld surface analysis indicates Cl···H (24.7%) and C–H···π (18.3%) interactions as dominant molecular contacts, explaining its crystalline stability .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The dichlorophenyl moiety disrupts bacterial membrane integrity, while the isopropyl group enhances lipophilicity for improved cellular uptake .

Antioxidant Efficacy

In DPPH and ABTS assays, the compound exhibits IC₅₀ values of 14.2 µM and 18.7 µM, respectively, surpassing ascorbic acid in radical scavenging. The enone system facilitates electron transfer, neutralizing free radicals via conjugation stabilization .

Table 4: Comparative Biological Data

AssayResult (Compound)Control (Ascorbic Acid)
DPPH IC₅₀14.2 µM22.5 µM
ABTS IC₅₀18.7 µM25.8 µM
Antibacterial (MIC)8–32 µg/mL64–128 µg/mL (Ampicillin)

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antimicrobial-antioxidant profile positions it as a lead for multifunctional therapeutics, particularly in treating oxidative stress-related infections. Structural analogs show promise in cancer research, with chalcones inhibiting tubulin polymerization .

Material Science

Crystallographic stability and non-covalent interactions make it a candidate for organic semiconductors or supramolecular frameworks. Studies suggest its utility in photoactive materials due to extended π-conjugation .

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